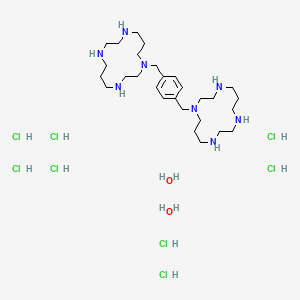
Plerixafor hydrochloride
Descripción general
Descripción
Plerixafor hydrochloride, sold under the brand name Mozobil, is an immunostimulant used to mobilize hematopoietic stem cells in cancer patients into the bloodstream. This compound is particularly useful in patients with non-Hodgkin’s lymphoma and multiple myeloma, where it aids in the collection of stem cells for autologous transplantation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of plerixafor hydrochloride involves several steps. The compound is a polyamine consisting of two cyclam (1,4,8,11-tetraazacyclotetradecane) molecules connected by a para-xylylene linker. The retrosynthetic analysis of this compound can be summarized as follows:
Protection of Cyclam Nitrogen Atoms: Protective groups are introduced at the three nitrogen atoms of cyclam, often resulting in the formation of di- and tetraprotected derivatives as byproducts.
Reaction with Para-xylylene Dihalide: The trisubstituted cyclams react with para-xylylene dihalide to afford a hexaprotected derivative of plerixafor.
Removal of Protective Groups: The protective groups are removed to complete the synthesis of plerixafor
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. This includes the use of automated reactors and purification systems to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Plerixafor hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of hydrogen atoms with other functional groups.
Complexation Reactions: Formation of complexes with metal ions such as nickel and copper.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Para-xylylene dihalide: Used in the formation of the para-xylylene linker.
Protective Groups: Such as para-toluenesulfonyl functionality, used to protect nitrogen atoms during synthesis.
Major Products
The major product formed from these reactions is this compound itself, which is used in its final form for medical applications .
Aplicaciones Científicas De Investigación
Plerixafor hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of polyamine chemistry and complexation reactions.
Biology: Investigated for its role in cell migration and signaling pathways.
Medicine: Primarily used to mobilize hematopoietic stem cells for transplantation in cancer patients. .
Industry: Utilized in the production of stem cell therapies and other biotechnological applications.
Mecanismo De Acción
Plerixafor hydrochloride acts as an inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). By blocking the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α), this compound disrupts the trafficking and homing of CD34+ cells to the bone marrow. This leads to an increase in the number of hematopoietic stem cells circulating in the bloodstream, facilitating their collection for transplantation .
Comparación Con Compuestos Similares
Plerixafor hydrochloride is unique in its specific inhibition of the CXCR4 receptor. Similar compounds include:
AMD3465: Another CXCR4 antagonist with a different chemical structure.
T140: A peptide-based CXCR4 antagonist.
These compounds share the common feature of targeting the CXCR4 receptor but differ in their chemical structures and specific applications.
Propiedades
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;dihydrate;octahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8.8ClH.2H2O/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXIXZBRZZOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.O.O.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H66Cl8N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylaminomethyl)butanoic acid](/img/structure/B7944281.png)
![METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE](/img/structure/B7944284.png)
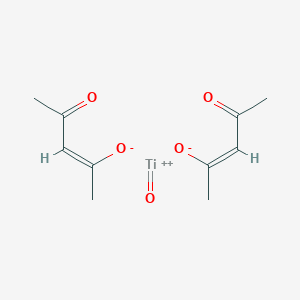

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B7944309.png)
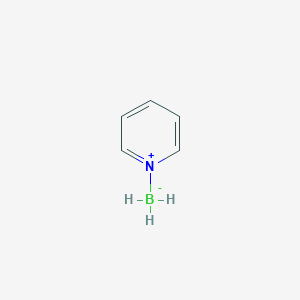

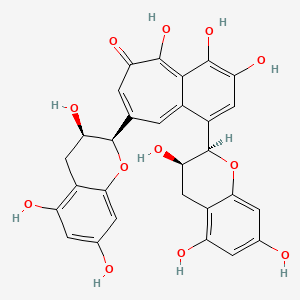
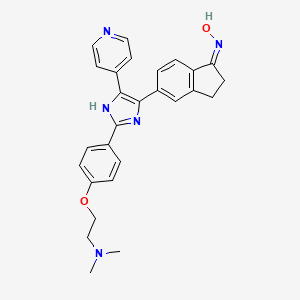
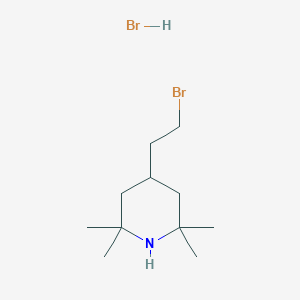
![Methyl 3-[(methylthio)methyl]benzoate](/img/structure/B7944348.png)
![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B7944368.png)
